(R)-3-Bromopyrrolidine hydrochloride
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Overview
Description
®-3-Bromopyrrolidine hydrochloride is a chemical compound with the molecular formula C4H8BrN·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromopyrrolidine hydrochloride typically involves the bromination of pyrrolidine. One common method is the reaction of pyrrolidine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3-position of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-Bromopyrrolidine hydrochloride may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and improve yield. Additionally, the purification process may involve crystallization or other techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Bromopyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to ®-3-Pyrrolidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of ®-3-Bromopyrrolidine hydrochloride can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Major Products Formed
Substitution: Formation of ®-3-Azidopyrrolidine or ®-3-Thiocyanatopyrrolidine.
Reduction: Formation of ®-3-Pyrrolidine.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
®-3-Bromopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Bromopyrrolidine hydrochloride depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity through covalent modification or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
®-3-Bromopyrrolidine hydrochloride can be compared with other similar compounds, such as:
(S)-3-Bromopyrrolidine hydrochloride: The enantiomer of ®-3-Bromopyrrolidine hydrochloride, which has different stereochemistry and potentially different biological activity.
3-Chloropyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodopyrrolidine hydrochloride: Contains an iodine atom, which can influence its reactivity and applications differently compared to the bromine-containing compound.
Properties
IUPAC Name |
(3R)-3-bromopyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYGRPMTUNGBJ-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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